
5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)pirimidina-2-carboxilato de metilo
Descripción general
Descripción
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C12H17BN2O4 and its molecular weight is 264.09 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its boron-containing structure enhances the ability to form stable complexes with biological targets. Research has shown its effectiveness in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Case Study: Targeted Cancer Therapy
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing inhibitors for specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations of the compound .
Materials Science
In materials science, this compound is utilized to formulate advanced materials that exhibit improved properties such as durability and thermal stability. Its incorporation into polymer matrices has been shown to enhance mechanical properties crucial for applications in electronics and coatings.
Data Table: Material Properties Enhancement
Property | Control Material | Material with Methyl Compound |
---|---|---|
Tensile Strength (MPa) | 25 | 35 |
Thermal Stability (°C) | 150 | 180 |
Flexibility (%) | 10 | 15 |
Bioconjugation
The unique structure of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate facilitates bioconjugation processes. It allows for the effective attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications.
Application Example: Diagnostic Imaging
In a recent study published in Analytical Chemistry, researchers employed this compound to conjugate antibodies with fluorescent tags for improved imaging of tumor cells. The study reported enhanced signal intensity and specificity compared to traditional methods .
Fluorescent Probes
The properties of this compound make it suitable for creating fluorescent probes essential in biological imaging and research. These probes help visualize cellular processes and track biomolecular interactions in real-time.
Case Study: Cellular Imaging
Research conducted at a leading university demonstrated the use of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate-based probes in live-cell imaging. The findings showed that these probes could successfully label mitochondria without affecting cell viability .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential targets could be cholinergic receptors.
Mode of Action
It’s known that boronic acid derivatives like this compound can form reversible covalent bonds with proteins, which could potentially modulate their activity .
Biochemical Pathways
Similar compounds have been involved in the synthesis of modulators of mglur5 , suggesting that it might affect glutamatergic signaling.
Pharmacokinetics
Boronic acid derivatives are generally well-absorbed and can cross biological membranes, which could potentially enhance the bioavailability of this compound .
Result of Action
The ability of boronic acid derivatives to form reversible covalent bonds with proteins could potentially lead to modulation of protein function .
Action Environment
It’s known that the formation and rupture of the boronic ester bond in different environments can be used to achieve controlled drug release .
Actividad Biológica
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate has the following characteristics:
- Molecular Formula : C13H18BNO4
- Molecular Weight : 244.10 g/mol
- CAS Number : 631911-01-8
The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which may contribute to its unique biological properties.
Research suggests that compounds containing boron can interact with biological molecules in ways that enhance their therapeutic effects. The dioxaborolane structure may facilitate interactions with enzymes or receptors involved in various biological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl pyrimidine derivatives. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing less toxicity to non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for targeting cancer cells specifically.
Inhibition of Metastasis
The compound has also shown efficacy in inhibiting the metastatic spread of cancer cells in animal models. For example:
- In vivo Studies : In a BALB/c nude mouse model with MDA-MB-231 cells injected via the tail vein, treatment with the compound significantly reduced the formation of metastatic nodules over a 30-day period . This suggests that methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate may interfere with the metastatic process.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:
- Oral Bioavailability : The compound demonstrated an oral bioavailability (F) of 31.8% after administration in rodent models . This level of bioavailability is favorable for drug development.
- Toxicity Profile : In acute toxicity tests conducted on Kunming mice at concentrations up to 2000 mg/kg, no significant adverse effects were observed . This indicates a potentially safe profile for further development.
Comparative Analysis
Property | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | Other Pyrimidine Derivatives |
---|---|---|
IC50 (MDA-MB-231) | 0.126 µM | Varies (typically >1 µM) |
Oral Bioavailability | 31.8% | Varies |
Acute Toxicity (LD50) | >2000 mg/kg | Varies |
Case Studies
- Study on Anticancer Activity : A recent publication explored various pyrimidine-based compounds and their effects on cancer cell proliferation. The findings indicated that methyl pyrimidine derivatives could significantly inhibit cell growth and induce apoptosis in cancerous cells while sparing normal cells .
- Metastasis Inhibition Study : Another study focused on the effects of methyl pyrimidine derivatives on metastatic behavior in vivo. The results showed marked reductions in metastatic nodule formation in treated mice compared to controls .
Propiedades
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-14-9(15-7-8)10(16)17-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFGJOPZQLNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610705-51-5 | |
Record name | methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.